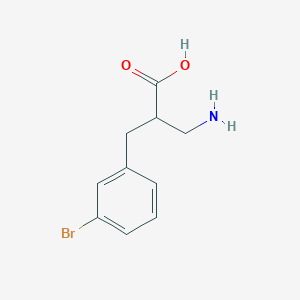

3-Amino-2-(3-bromobenzyl)propionic acid

Description

BenchChem offers high-quality 3-Amino-2-(3-bromobenzyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(3-bromobenzyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOJQDSCSICOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674213 | |

| Record name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-86-6 | |

| Record name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amino-2-(3-bromobenzyl)propionic Acid

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-Amino-2-(3-bromobenzyl)propionic acid, a substituted β-amino acid of significant interest to the pharmaceutical and chemical research sectors. β-amino acids are crucial structural motifs in peptidomimetics and serve as precursors for various biologically active molecules.[1][2] This document outlines a robust, multi-step synthetic pathway, beginning from commercially available starting materials. Each stage of the synthesis is explained with a focus on the underlying chemical principles and reaction mechanisms, providing researchers with the causal insights necessary for successful execution and troubleshooting. Furthermore, this guide establishes a rigorous analytical workflow for the structural verification and purity assessment of the final compound, employing modern spectroscopic and chromatographic techniques. All protocols are designed to be self-validating, and key data are presented in a clear, accessible format to support researchers in drug development and medicinal chemistry.

Introduction

β-amino acids, structural isomers of the proteinogenic α-amino acids, are foundational building blocks in contemporary drug discovery. Their incorporation into peptide chains can induce stable secondary structures and confer enhanced resistance to enzymatic degradation, making them invaluable in the design of novel therapeutics.[2] The target molecule, 3-Amino-2-(3-bromobenzyl)propionic acid, combines the β-amino acid scaffold with a bromobenzyl moiety. The presence of the bromine atom provides a versatile chemical handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate for constructing complex molecular architectures and chemical libraries. This guide presents a logical and field-proven approach to its synthesis and characterization, moving beyond a simple recitation of steps to explain the critical scientific reasoning behind the chosen protocols.

Section 1: Synthetic Strategy and Retrosynthesis

The synthesis of a substituted propionic acid backbone can be approached through various established methods, including Mannich-type reactions or the homologation of α-amino acids.[2][3] However, for robust control and adaptability, a strategy based on malonic ester synthesis is selected. This classical approach offers excellent control over the C-2 substitution pattern and utilizes readily available, cost-effective reagents.

The retrosynthetic analysis shown below deconstructs the target molecule into its primary precursors. The core strategy involves alkylating diethyl malonate with 3-bromobenzyl bromide to form the carbon skeleton. Subsequent selective hydrolysis, amidation, and a Hofmann rearrangement introduce the required aminomethyl group at the C-2 position, followed by final hydrolysis to yield the target carboxylic acid.

Caption: Retrosynthetic pathway for 3-Amino-2-(3-bromobenzyl)propionic acid.

Section 2: Detailed Synthesis Protocol

This section provides a step-by-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

-

Diethyl malonate (≥99%)

-

Sodium ethoxide (21% solution in ethanol)

-

Anhydrous Ethanol

-

3-Bromobenzyl bromide (≥98%)

-

Potassium Hydroxide (KOH)

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (28% solution)

-

Sodium hypobromite (NaOBr) solution (freshly prepared)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate, Diethyl ether, Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

Step 1: Synthesis of Diethyl 2-(3-bromobenzyl)malonate

Rationale: This step forms the core carbon skeleton via a classic Sₙ2 reaction. Diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide.

Procedure:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (150 mL).

-

Carefully add sodium ethoxide solution (1.1 equivalents) to the ethanol.

-

Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete enolate formation.

-

Add 3-bromobenzyl bromide (1.05 equivalents) dropwise. The reaction is exothermic; maintain the temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water (100 mL) and ethyl acetate (150 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure diethyl 2-(3-bromobenzyl)malonate.

Step 2: Formation of the Amide Precursor

Rationale: To introduce the nitrogen atom, the diester is first converted to a mono-acid via selective hydrolysis. The resulting carboxylic acid is then transformed into an acid chloride and subsequently an amide, which is the direct precursor for the Hofmann rearrangement.

Procedure:

-

Dissolve the purified diester from Step 1 (1.0 equivalent) in ethanol.

-

Add a solution of KOH (1.0 equivalent) in water dropwise while stirring in an ice bath.

-

Allow the mixture to stir at room temperature overnight.

-

Acidify the reaction mixture with cold 1M HCl to pH ~2, leading to the precipitation of the mono-acid.

-

Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate to yield the mono-acid.

-

To the dried mono-acid, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Reflux for 2 hours. Remove excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Carefully add the crude acid chloride dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide.

-

Stir for 1 hour, then extract the resulting amide with DCM. Dry the organic phase and concentrate to yield the amide precursor.

Step 3: Hofmann Rearrangement and Final Hydrolysis

Rationale: The Hofmann rearrangement converts the primary amide into a primary amine with one fewer carbon atom, forming the crucial aminomethyl group. The reaction proceeds via a nitrene intermediate. The resulting isocyanate is trapped by water to form a carbamic acid, which decarboxylates to the amine. The final ester hydrolysis unmasks the target carboxylic acid.

Procedure:

-

Prepare a fresh, cold solution of sodium hypobromite (NaOBr) by adding bromine (1.1 equivalents) to a cold solution of NaOH (4.0 equivalents) in water.

-

Dissolve the amide from Step 2 (1.0 equivalent) in a suitable solvent and cool in an ice bath.

-

Add the cold NaOBr solution dropwise to the amide solution, keeping the temperature below 10°C.

-

After the addition, slowly warm the reaction to room temperature and then heat to ~70°C for 1 hour.

-

Cool the mixture and add concentrated HCl. Reflux the mixture for 6-8 hours to hydrolyze the remaining ester group.

-

Cool the solution. The product may precipitate. Adjust the pH to its isoelectric point (typically pH 5-6) to maximize precipitation.

-

Filter the solid product, wash with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain pure 3-Amino-2-(3-bromobenzyl)propionic acid.

Section 3: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow ensures a comprehensive analysis.

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic and Chromatographic Analysis

The following table summarizes the expected analytical data for 3-Amino-2-(3-bromobenzyl)propionic acid.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Multiplet ~7.2-7.5 ppm (aromatic protons), Singlet/Broad Singlet ~8.0 ppm (COOH), Broad Singlet ~7.8 ppm (NH₃⁺), Multiplets ~2.8-3.2 ppm (-CH₂- and -CH- protons). |

| ¹³C NMR | Chemical Shift (δ) | ~175 ppm (C=O), ~122-138 ppm (aromatic carbons), ~122.5 ppm (C-Br), ~45-55 ppm (aliphatic carbons). |

| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ at 258.0/260.0, corresponding to the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |

| HPLC (RP) | Purity | ≥98% peak area at a specific retention time using a C18 column with a water/acetonitrile gradient. |

| Melting Point | Range | Expected to be a solid with a defined melting point; compare to similar structures.[4] |

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Rationale: This reversed-phase method effectively separates the polar analyte from non-polar impurities. The acidic mobile phase ensures protonation of the amino and carboxylic acid groups for consistent peak shape.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance III 400 MHz or equivalent.

-

Solvent: DMSO-d₆ or D₂O with acid/base adjustment.

-

Procedure: Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent. Acquire ¹H, ¹³C, and COSY spectra.

-

Rationale: NMR provides unambiguous structural confirmation. ¹H NMR confirms the presence of all proton types and their connectivity, while ¹³C NMR verifies the carbon backbone.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

System: Waters ACQUITY UPLC with a single quadrupole detector or a Q-TOF for high-resolution mass spectrometry (HRMS).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Procedure: Utilize the same LC method as above, directing the eluent into the MS detector.

-

Rationale: LC-MS confirms the molecular weight of the target compound. The characteristic isotopic pattern of bromine (~1:1 ratio for M and M+2 peaks) is a definitive diagnostic feature.[5][6]

Discussion and Field Insights

The successful synthesis of 3-Amino-2-(3-bromobenzyl)propionic acid hinges on careful control of reaction conditions at each step.

-

Potential Challenges: The alkylation of diethyl malonate can sometimes result in dialkylation; using a slight excess of the malonate can mitigate this. The Hofmann rearrangement requires freshly prepared reagents and strict temperature control to avoid side reactions and ensure high yield. Final purification via recrystallization is critical, and selecting the appropriate solvent system may require some empirical testing to achieve high purity and good recovery.

-

Scale-Up Considerations: When moving to a larger scale, the exothermic nature of several steps (e.g., enolate formation, Hofmann rearrangement) must be managed with appropriate cooling and controlled reagent addition rates.

-

Chirality: The described synthesis produces a racemic mixture. For applications in drug development, chiral separation will be necessary. This can be achieved by preparative chiral HPLC or by diastereomeric salt resolution with a chiral acid or base.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 3-Amino-2-(3-bromobenzyl)propionic acid. By detailing not only the procedural steps but also the underlying chemical rationale, it equips researchers with the necessary knowledge to execute the synthesis, troubleshoot potential issues, and rigorously validate the final product. The methodologies described herein are robust and draw from established chemical principles, ensuring their reliability and applicability in a modern research setting. The resulting compound serves as a valuable and versatile building block for further exploration in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]

- Google Patents. (1997). EP0844992B1 - Process for producing beta-amino-alpha-hydroxycarboxylic acids and derivatives thereof.

-

Al-Karadaghi, S., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Retrieved from [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Retrieved from [Link]

-

PubMed. (1999). Enantiopure 3-(arylmethylidene)aminoxy-2-methylpropionic acids: synthesis and antiinflammatory properties. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

MOLBASE. (n.d.). 3-((3-bromobenzyl)(methyl)amino)propanoic acid | 1084811-94-8. Retrieved from [Link]

-

Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

- Google Patents. (1999). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

MDPI. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Retrieved from [Link]

-

Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

- Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

MDPI. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. International Journal of Molecular Sciences. Retrieved from [Link]

-

Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-bromo-. NIST WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. labsolu.ca [labsolu.ca]

- 5. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical properties of 3-Amino-2-(3-bromobenzyl)propionic acid

An In-Depth Technical Guide to 3-Amino-2-(3-bromobenzyl)propionic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Amino-2-(3-bromobenzyl)propionic acid (CAS: 910443-86-6) is a substituted β-amino acid derivative.[1] Its structure, featuring a flexible propionic acid backbone, a primary amine, and a bromobenzyl moiety, makes it a compound of significant interest for researchers in medicinal chemistry and drug development. As an analogue of neurotransmitters like γ-aminobutyric acid (GABA), it holds potential as a scaffold for developing novel central nervous system (CNS) agents, anticonvulsants, or muscle relaxants. The presence of the bromine atom on the phenyl ring provides a valuable synthetic handle for further chemical modification through cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted analytical data, and potential applications, designed for researchers and drug development professionals.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its core properties can be identified or reasonably predicted based on its structure and data from suppliers.[2][3] It is classified as a research chemical, and as such, many physical properties like melting point and boiling point have not been formally reported.[2]

Table 1: Physicochemical Properties

| Property | Value / Description | Source(s) |

| CAS Number | 910443-86-6 | [1][3] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [4] |

| Molecular Weight | 274.11 g/mol | [4] |

| IUPAC Name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | [1] |

| Synonyms | 3-Amino-2-(3-bromobenzyl)propanoic acid | [1] |

| Physical State | Predicted to be a solid at room temperature. | [2] |

| Solubility | Predicted to be soluble in polar organic solvents and aqueous acids. | N/A |

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The chosen strategy is a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by hydrolysis and deprotection. This is a classic and reliable method for constructing β-amino acid scaffolds.

-

Step 1: Knoevenagel Condensation: This step creates the required carbon-carbon double bond, forming the α,β-unsaturated ester backbone. 3-Bromobenzaldehyde is reacted with diethyl malonate.

-

Step 2: Michael Addition: A protected nitrogen source, such as benzylamine, is added across the double bond. Benzylamine is chosen as it can be easily removed later via hydrogenolysis.

-

Step 3: Decarboxylation: The malonic ester is partially hydrolyzed and decarboxylated under heating to yield the mono-ester.

-

Step 4: Hydrolysis and Deprotection: The ethyl ester is saponified to the carboxylic acid, and the benzyl protecting group is removed from the amine via catalytic hydrogenation to yield the final product.

Visualized Synthesis Workflow

Caption: Proposed four-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Materials: 3-Bromobenzaldehyde, Diethyl malonate, Benzylamine, Piperidine, Acetic acid, Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), Palladium on carbon (10% Pd/C), Ethanol, Diethyl ether, Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄).

Step 1: Synthesis of Diethyl 2-(3-bromobenzylidene)malonate

-

To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and a minimal amount of toluene.

-

Add piperidine (0.1 eq) and acetic acid (0.1 eq) as catalysts.

-

Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours, or until water evolution ceases.

-

Cool the reaction mixture and dilute with diethyl ether. Wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2 & 3: Synthesis of Ethyl 3-(benzylamino)-2-(3-bromobenzyl)propanoate

-

Dissolve the product from Step 1 in ethanol and add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 12-18 hours to facilitate the Michael addition.

-

To the same flask, add a solution of LiOH (1.2 eq) in water and heat the mixture to reflux for 4-6 hours to induce decarboxylation.

-

Cool the mixture, acidify with 1M HCl, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the protected monoester.

Step 4: Synthesis of 3-Amino-2-(3-bromobenzyl)propionic acid

-

Dissolve the monoester from the previous step in a mixture of ethanol and water. Add NaOH (2.0 eq) and stir at 50°C for 2 hours to hydrolyze the ester.

-

Cool the mixture, acidify to pH ~6, and transfer to a hydrogenation vessel.

-

Add 10% Pd/C catalyst (5 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake for 12-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield the pure final product.

Predicted Spectroscopic Data

No experimental spectra are publicly available. The following data are predicted based on the known chemical structure and standard spectroscopic principles.

Table 2: Predicted Spectroscopic Characterization

| Technique | Predicted Features |

| ¹H NMR (400 MHz, D₂O) | δ 7.5-7.2 (m, 4H, Ar-H), 3.2-3.0 (m, 3H, -CH₂-N and -CH-COOH), 2.9-2.7 (m, 2H, Ar-CH₂-) |

| ¹³C NMR (100 MHz, D₂O) | δ ~178 (C=O), ~140 (Ar-C), ~132-128 (Ar-CH), ~122 (Ar-C-Br), ~45 (-CH₂-N), ~42 (-CH-), ~35 (Ar-CH₂-) |

| IR (KBr, cm⁻¹) | 3400-2800 (broad, O-H and N-H stretch), ~3050 (Ar C-H stretch), ~2900 (aliphatic C-H stretch), ~1710 (C=O stretch), ~1600 & ~1470 (Ar C=C stretch), ~1070 (C-Br stretch) |

| Mass Spec (ESI+) | [M+H]⁺ = 274.0/276.0 (characteristic isotopic pattern for Bromine) |

Reactivity and Potential Applications

Chemical Reactivity

The molecule possesses three key reactive sites:

-

Primary Amine (-NH₂): Can act as a nucleophile and can be acylated, alkylated, or used in peptide coupling reactions.

-

Carboxylic Acid (-COOH): Can be converted to esters, amides, or acid chlorides, serving as another point for derivatization.

-

Aromatic Bromine (-Br): This is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to the phenyl ring.

Potential Applications in Drug Discovery

Substituted β-amino acids are valuable building blocks in medicinal chemistry.[5]

-

GABA Analogues: The core structure is an analogue of GABA, a primary inhibitory neurotransmitter in the CNS. Derivatives may exhibit activity as anticonvulsants, anxiolytics, or muscle relaxants. The bromobenzyl group provides steric bulk and lipophilicity that can influence receptor binding and blood-brain barrier penetration.

-

Antimicrobial Scaffolds: Unnatural amino acid derivatives have been investigated as novel antimicrobial agents that can overcome multi-drug resistance.[6] This compound could serve as a starting point for developing new classes of antibiotics or antifungals.[6]

-

Peptidomimetics: β-amino acids can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation, making them attractive for developing therapeutic peptides with longer half-lives.

Caption: Relationship between the target compound, GABA, and its potential applications.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with standard laboratory precautions.[2]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility.[2]

It is important to note that toxicological properties have not been thoroughly investigated.[2] Users should handle the compound as potentially hazardous.

References

-

PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Kennington, S. C., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390. [Link]

-

Appchem. (n.d.). 3-Amino-2-(2-bromobenzyl)propanoic acid. Retrieved January 20, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2021). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 26(15), 4584. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2296. [Link]

-

PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Rather, M. A., et al. (2021). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Antibiotics, 10(9), 1056. [Link]

Sources

- 1. 3-AMINO-2-(3-BROMOBENZYL)PROPIONIC ACID | 910443-86-6 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 3-AMINO-2-(3-BROMOBENZYL)PROPIONIC ACID | 910443-86-6 [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-2-(3-bromobenzyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Spectroscopic Analysis

3-Amino-2-(3-bromobenzyl)propionic acid is a substituted β-amino acid. The incorporation of a bromobenzyl group offers a site for further chemical modification, making it a potentially valuable building block in medicinal chemistry. Accurate and comprehensive structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed information about a molecule's atomic connectivity, functional groups, and overall structure. This guide will delve into the theoretical and practical aspects of characterizing 3-Amino-2-(3-bromobenzyl)propionic acid using these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of 3-Amino-2-(3-bromobenzyl)propionic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) would exhibit distinct signals for each unique proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-α (CH) | 2.8 - 3.2 | Multiplet | ~ 6-8 | 1H |

| H-β (CH₂) | 2.9 - 3.4 | Multiplet | ~ 6-8, ~14 | 2H |

| Benzyl-CH₂ | 2.7 - 3.1 | Multiplet | ~ 7, ~14 | 2H |

| Aromatic-H | 7.2 - 7.6 | Multiplet | 4H | |

| Amine-NH₂ | Variable (broad) | Singlet (broad) | 2H | |

| Carboxyl-OH | Variable (broad) | Singlet (broad) | 1H |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often a good choice for amino acids as it can dissolve the zwitterionic form and the exchangeable protons (NH₂ and OH) are often observable. In D₂O, these exchangeable protons will be replaced by deuterium and their signals will disappear, which can be a useful diagnostic experiment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxyl C=O | 170 - 180 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C | 138 - 142 |

| C-α | 45 - 55 |

| C-β | 35 - 45 |

| Benzyl-CH₂ | 30 - 40 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a novel compound like 3-Amino-2-(3-bromobenzyl)propionic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct proton-carbon correlations.

Diagram of NMR Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 3-Amino-2-(3-bromobenzyl)propionic acid is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Amine N-H | Stretch | 3200-3500 | Medium, Broad |

| C-H (aromatic) | Stretch | 3000-3100 | Medium |

| C-H (aliphatic) | Stretch | 2850-2960 | Medium |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |

| C=C (aromatic) | Stretch | 1450-1600 | Medium to Weak |

| N-H | Bend | 1550-1650 | Medium |

| C-Br | Stretch | 500-600 | Medium to Strong |

Trustworthiness through Self-Validation: The presence of a broad O-H stretch, a strong C=O stretch, and N-H stretches would be highly indicative of an amino acid structure. The absence of other characteristic functional group absorptions would further validate the proposed structure.

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly on the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The molecular formula of 3-Amino-2-(3-bromobenzyl)propionic acid is C₁₀H₁₂BrNO₂. The presence of bromine is a key feature to look for in the mass spectrum, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Table 4: Predicted m/z Values for Molecular Ions

| Ion | Calculated m/z | Expected Relative Intensity |

| [M+H]⁺ (with ⁷⁹Br) | 258.01 | ~100% |

| [M+H]⁺ (with ⁸¹Br) | 260.01 | ~98% |

Expertise in Interpretation: The characteristic M, M+2 isotopic pattern for bromine-containing compounds is a definitive diagnostic tool. The observation of two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is strong evidence for the presence of a single bromine atom.

Predicted Fragmentation Pattern

In addition to the molecular ion, fragmentation of the molecule will lead to other characteristic peaks. For instance, the isomeric compound 3-Amino-3-(3-bromophenyl)propanoic acid shows major peaks at m/z 184 and 186, which could correspond to the loss of the amino and carboxyl groups[1]. A similar fragmentation pattern might be expected for the target molecule.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are determined.

-

Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

Diagram of MS Logic:

Caption: Logical flow of mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-Amino-2-(3-bromobenzyl)propionic acid, through the combined application of NMR, IR, and MS, provides a self-validating system for its structural confirmation. While experimental data is not currently in the public domain, the predicted spectra and detailed methodologies presented in this guide offer a robust framework for researchers. The principles and protocols outlined herein are grounded in established spectroscopic theory and best practices, ensuring a high degree of confidence in the structural elucidation of this and other novel chemical entities.

References

-

PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Applichem. 3-Amino-2-(2-bromobenzyl)propanoic acid. [Link]

Sources

An In-depth Technical Guide to 3-Amino-2-(3-bromobenzyl)propionic Acid (CAS 910443-86-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-(3-bromobenzyl)propionic acid, designated by CAS number 910443-86-6, is a substituted β-amino acid of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a β-amino acid backbone, a benzyl group, and a bromine substituent, suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, plausible synthetic strategies, and an exploration of its potential therapeutic applications based on established principles of medicinal chemistry.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C10H12BrNO2 | [2] |

| Molecular Weight | 258.11 g/mol | [2] |

| Boiling Point | 385.4 ± 37.0 °C | ChemicalBook |

| Density | 1.517 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 3.30 ± 0.10 | ChemicalBook |

| LogP | 1.85 | ChemicalBook |

Note: These values are computationally predicted and should be confirmed through experimental validation.

Synthesis and Chemical Workflow

The synthesis of 3-Amino-2-(3-bromobenzyl)propionic acid can be approached through several established methods for the preparation of substituted β-amino acids. A plausible and versatile approach involves the Michael addition of an amine to a suitably substituted α,β-unsaturated ester, followed by functional group manipulations.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from 3-bromobenzaldehyde. This pathway offers a logical sequence for constructing the target molecule.

Caption: Proposed synthetic workflow for 3-Amino-2-(3-bromobenzyl)propionic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Knoevenagel Condensation to form Ethyl 2-(3-bromobenzylidene)acetate

-

To a solution of 3-bromobenzaldehyde (1 equivalent) in ethanol, add ethyl acetate (1.2 equivalents) and a catalytic amount of a base such as piperidine or sodium ethoxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield ethyl 2-(3-bromobenzylidene)acetate.

Step 2: Michael Addition to form Ethyl 3-amino-2-(3-bromobenzyl)propanoate

-

Dissolve ethyl 2-(3-bromobenzylidene)acetate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add a solution of ammonia in ethanol or another suitable amine source (e.g., benzylamine followed by debenzylation) in excess.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the product by column chromatography.

Step 3: Hydrolysis to 3-Amino-2-(3-bromobenzyl)propionic acid

-

Dissolve the purified ethyl 3-amino-2-(3-bromobenzyl)propanoate (1 equivalent) in a mixture of water and a co-solvent like ethanol.

-

Add an excess of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-Amino-2-(3-bromobenzyl)propionic acid.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for 3-Amino-2-(3-bromobenzyl)propionic acid, its structural components provide a basis for postulating potential therapeutic applications.

The Role of the β-Amino Acid Scaffold

β-amino acids are known to be valuable building blocks in the design of peptidomimetics and other biologically active molecules.[3] Their incorporation into peptides can confer resistance to proteolytic degradation, leading to improved pharmacokinetic profiles.[4] Furthermore, β-amino acid derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[5][6]

The Influence of the Bromo-Substituent

The presence of a bromine atom on the phenyl ring is a key feature that can significantly influence the compound's biological activity. Halogenation, particularly with bromine, is a common strategy in drug design to enhance potency and modulate physicochemical properties.[7][8] Bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[9] Brominated compounds have been explored for a variety of therapeutic applications, including as antimicrobial and anticancer agents.[10][11]

Hypothesized Mechanism of Action

Given the structural motifs, 3-Amino-2-(3-bromobenzyl)propionic acid could potentially act as:

-

An enzyme inhibitor: The carboxylic acid and amino groups can interact with the active sites of various enzymes. The bromobenzyl group can provide additional hydrophobic and halogen bonding interactions, potentially leading to potent and selective inhibition.

-

A receptor modulator: The molecule could bind to specific receptors, either as an agonist or antagonist, depending on its three-dimensional conformation and interactions with the receptor's binding pocket.

-

An antimicrobial agent: The lipophilic nature of the bromobenzyl group could facilitate membrane disruption in bacteria or fungi, a common mechanism for antimicrobial peptides and their mimics.[12]

Caption: Logical relationship between structural features and potential biological activities.

Future Research Directions

To fully elucidate the therapeutic potential of 3-Amino-2-(3-bromobenzyl)propionic acid, further research is warranted in the following areas:

-

Experimental Validation of Physicochemical Properties: Determination of key parameters such as solubility, melting point, and pKa through laboratory experiments.

-

Optimization of Synthesis: Development and optimization of a scalable and efficient synthetic route.

-

In Vitro Biological Screening: Comprehensive screening against a panel of biological targets, including various enzymes, receptors, and microbial strains.

-

Structural Biology Studies: Co-crystallization with potential protein targets to understand the molecular basis of its activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for any observed biological activity.

Conclusion

3-Amino-2-(3-bromobenzyl)propionic acid represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. Its unique combination of a β-amino acid backbone and a brominated aromatic side chain makes it an attractive candidate for further investigation in the field of drug discovery. The insights provided in this guide, although based on established principles and predicted data, offer a solid foundation for initiating research into the properties and applications of this intriguing molecule.

References

-

Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10).[5]

-

Fazal-ur-Rehman, M., & Nagina, N. R. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Chemical and Pharmaceutical Research, 10(4).[6]

-

Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate.[4]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical reviews, 101(10), 3219–3232.[3]

-

Mejía, S. B., & Turos, E. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[7]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.[8]

-

Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., ... & Diederich, F. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318.[9]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link][10]

-

Mejía, S. B., & Turos, E. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.[13]

-

Davies, S. G., & Ichihara, O. (1996). Enantioselective synthesis of. beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 61(18), 6130-6138.[14]

-

Grieco, P., & Galdiero, S. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Genomics Data Center.[15]

-

Grieco, P., & Galdiero, S. (2021). Natural and synthetic halogenated amino acids–structural and bioactive features in antimicrobial peptides and peptidomimetics. Istituto di Cristallografia - CNR.[12]

-

PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. Retrieved from [Link][16]

-

PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. Retrieved from [Link][17]

-

Caputo, R., et al. (2015). A practical route to β2,3-amino acids with alkyl side chains. SpringerLink.[18]

-

Kaneka Corp. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.[19]

-

Grieco, P., & Galdiero, S. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate.[20]

-

Davies, S. G., & Ichihara, O. (1996). Enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone: (R)-3-amino-3-(p-methoxyphenyl)propionic acid. Organic Syntheses.[21]

-

Cronin, M. T. (2012). Prediction of physicochemical properties. PubMed.[1]

-

Onur, M. A., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.[11]

-

Al-Tel, T. H. (2014). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health.[22]

-

Gellman, S. H., et al. (2003). Beta-amino acids and methods and intermediates for making same. Google Patents.[23]

-

Rebstock, A. S., et al. (2012). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.[24]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link][25]

-

Fleck, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI.[26]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.[27]

-

Hughes, T. B., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Publications.[28]

-

Furlanello, T., et al. (2025). Validation of an LC–MS/MS Method for Urinary Cortisol in Dogs and Reference Interval, with an Exploratory Comparison to Immunoassay. MDPI.[29]

-

Mooney, C. T., & Peterson, M. E. (Eds.). (2021). BSAVA Manual of Canine and Feline Endocrinology (5th ed.). DOKUMEN.PUB.[31]

Sources

- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-AMINO-2-(3-BROMOBENZYL)PROPIONIC ACID | 910443-86-6 [amp.chemicalbook.com]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Istituto di Cristallografia - CNR [ic.cnr.it]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. OLB-PM-34885985 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A practical route to β2,3-amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US20120071664A1 - Beta-amino acids and methods and intermediates for making same - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 26. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids [mdpi.com]

- 27. chemistry.illinois.edu [chemistry.illinois.edu]

- 28. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. bsava.com [bsava.com]

- 31. dokumen.pub [dokumen.pub]

Whitepaper: A Senior Application Scientist's Guide to In Silico Target Prediction for Novel Compounds: The Case of 3-Amino-2-(3-bromobenzyl)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of molecular targets is a critical and often rate-limiting step in early-stage drug discovery. For novel chemical entities with no known biological activity, in silico prediction methods provide a rapid and cost-effective strategy to generate testable hypotheses. This guide presents a comprehensive, field-proven workflow for predicting the biological targets of a novel compound, using 3-Amino-2-(3-bromobenzyl)propionic acid as a case study. We will delve into the causality behind the selection of methodologies, blending both ligand-based and structure-based approaches to create a robust, self-validating system for target hypothesis generation. Detailed protocols for chemical similarity searching, pharmacophore modeling, and reverse docking are provided, culminating in a strategy for data integration and target prioritization.

Part 1: Foundational Strategy - Structuring the Inquiry for a Novel Compound

When presented with a novel compound such as 3-Amino-2-(3-bromobenzyl)propionic acid, for which no biological data exists in public databases like PubChem or ChEMBL, our approach must be multifaceted.[1][2][3] We cannot rely on a single prediction method; instead, we construct a workflow that triangulates potential targets from different computational perspectives. The core principle is that if multiple, methodologically distinct approaches converge on a specific protein or pathway, the confidence in that prediction is significantly enhanced.

Our strategy is built on two primary pillars of in silico target prediction:

-

Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[4] They are particularly useful when the three-dimensional structure of potential targets is unknown.[5][6]

-

Structure-Based Approaches: When the 3D structures of potential protein targets are available, these methods can be employed.[7][8] A prominent technique is reverse docking, where a single ligand is screened against a library of protein structures to identify potential binding partners.[9][10]

This guide will walk through a logical progression, starting with the broadest, most accessible methods and moving towards more computationally intensive and structurally demanding techniques.

Overall Predictive Workflow Diagram

The following diagram illustrates the integrated workflow we will follow. This structure ensures that the outputs of one stage inform and refine the inputs of the next, creating a cohesive and logical discovery process.

Caption: Integrated workflow for in silico target prediction.

Part 2: Ligand-Based Target Prediction

The fundamental assumption here is that our query molecule, 3-Amino-2-(3-bromobenzyl)propionic acid, may share a mechanism of action with known compounds that possess similar structural or electronic features.[4]

Protocol 1: Ligand Preparation

Scientific integrity starts with an accurate representation of the molecule. A simple 2D drawing is insufficient for most computational methods.

Objective: To generate a standardized, low-energy 3D conformation of 3-Amino-2-(3-bromobenzyl)propionic acid.

Methodology:

-

Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for our compound is C1=CC(=CC=C1C(CN)C(=O)O)Br. This is our starting point.

-

2D to 3D Conversion: Use a computational chemistry tool (e.g., Open Babel, Schrödinger's LigPrep, or online servers) to convert the SMILES string into a 3D structure.

-

Protonation State and Tautomer Generation: The biological activity of a molecule is highly dependent on its protonation state at physiological pH (typically ~7.4). It is crucial to generate plausible ionization states for the amino and carboxylic acid groups.

-

Energy Minimization: The initial 3D structure must be "relaxed" into a low-energy conformation. This is achieved using a molecular mechanics force field (e.g., MMFF94 or OPLS). This step removes any steric clashes or unfavorable bond angles from the initial conversion.

Protocol 2: Chemical Similarity Searching

This is the most direct ligand-based method to find functionally related molecules.[11][12]

Objective: To identify known bioactive compounds in public databases that are structurally similar to our query molecule.

Methodology:

-

Select Databases: We will query comprehensive databases containing chemical structures with associated bioactivity data.

-

Define Similarity Metric: The Tanimoto coefficient, applied to 2D molecular fingerprints (e.g., Morgan or ECFP4 fingerprints), is the industry standard for quantifying chemical similarity.[11] A Tanimoto score of 1.0 indicates identical molecules, while 0 indicates no shared features.

-

Execution:

-

Submit the SMILES or 3D structure of 3-Amino-2-(3-bromobenzyl)propionic acid to the similarity search tools of the selected databases.

-

Set a similarity threshold. A common starting point is a Tanimoto coefficient > 0.85 to find close analogs. It may be necessary to lower this threshold to find more distant but potentially relevant hits.

-

-

Analysis of Results:

-

Compile a list of similar compounds that have documented biological targets.

-

Look for consensus: Are multiple hits associated with the same protein target or target family (e.g., GPCRs, kinases, ion channels)?

-

Expected Data Output (Table Format):

| Hit Compound ID | Similarity (Tanimoto) | Known Target(s) | Activity Data (e.g., IC50) | Source Database |

| CHEMBLXXXX | 0.88 | GABA Receptor Subunit A1 | 150 nM | ChEMBL |

| PubChem CID: YYYY | 0.86 | Amino Acid Transporter | 500 nM | PubChem |

| ... | ... | ... | ... | ... |

This table is illustrative. Actual results would be populated from the search.

Protocol 3: Pharmacophore Modeling

If the similarity search yields a set of active compounds for a common target, we can distill their essential binding features into a pharmacophore model.[5][14][15] A pharmacophore is a 3D arrangement of electronic and steric features necessary for biological activity.[6]

Objective: To create a 3D hypothesis of the features required to bind to a potential target, based on actives identified in Protocol 2.

Methodology:

-

Input: A set of at least 3-5 structurally diverse compounds known to be active against the same target (identified from the similarity search).

-

Feature Definition: Identify common chemical features among the active molecules. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable groups

-

-

Model Generation: Use software like LigandScout, MOE, or Schrödinger's Phase to align the active molecules and generate pharmacophore hypotheses. The software will propose models consisting of these features with specific 3D spatial constraints (distances and angles).

-

Validation: A good pharmacophore model should be able to distinguish active compounds from inactive ones (decoys).

-

Screening: Our query molecule, 3-Amino-2-(3-bromobenzyl)propionic acid, can then be fitted against the generated pharmacophore model. A good fit suggests that it is likely to bind to the same target.

Caption: Example pharmacophore model with key features.

Part 3: Structure-Based Target Prediction

This pillar operates independently of known active ligands and instead focuses on the physical complementarity between our compound and a large set of protein binding pockets.

Protocol 4: Reverse Docking

Reverse docking (or inverse docking) inverts the typical virtual screening paradigm. Instead of screening many compounds against one target, we screen one compound against many targets.[9][10][16]

Objective: To identify potential protein targets for 3-Amino-2-(3-bromobenzyl)propionic acid by computationally predicting its binding affinity to a library of 3D protein structures.

Methodology:

-

Ligand Preparation: The energy-minimized 3D structure of our compound from Protocol 1 is the input.

-

Target Library Preparation:

-

Select a relevant library of protein structures. This could be the entire Protein Data Bank (PDB), or a curated subset (e.g., all human kinases, GPCRs, or proteins associated with a specific disease area).

-

Each protein structure must be prepared: remove water molecules (unless they are known to be critical for binding), add hydrogen atoms, assign correct bond orders, and define the binding site. The binding site can be defined based on a co-crystallized ligand or predicted using pocket-finding algorithms.[17]

-

-

Docking Simulation:

-

Scoring and Ranking:

-

Each pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A lower score typically indicates a more favorable predicted interaction.

-

Proteins are ranked based on the best score achieved by the ligand.

-

-

Post-Docking Analysis:

-

The top-ranked protein-ligand complexes must be visually inspected. A good prediction is supported by plausible intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

-

Look for consistency. If the ligand docks well into multiple members of the same protein family, this increases confidence in that family being a potential target class.

-

Expected Data Output (Table Format):

| Rank | PDB ID | Protein Name | Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | 3PBL | GABA-A Receptor | -9.2 | H-bond with Tyr97, Salt bridge with Arg120 |

| 2 | 6CM4 | SLC6A12 Transporter | -8.8 | H-bond with Ser296, Pi-stacking with Phe294 |

| 3 | ... | ... | ... | ... |

This table is illustrative. Actual results would be populated from the reverse docking run.

Part 4: Data Convergence, Validation, and Hypothesis Generation

The power of this dual-pronged approach lies in the synthesis of its outputs. The goal is to identify targets that are predicted by both ligand-based and structure-based methods.

Protocol 5: Target Convergence Analysis

Objective: To cross-reference the lists of potential targets generated from chemical similarity/pharmacophore modeling and reverse docking.

Methodology:

-

Compile Lists: Create a master list of all unique protein targets predicted by all methods.

-

Identify Overlap: The highest priority targets are those that appear in the results from both the ligand-based and structure-based analyses. For example, if the similarity search points to GABA receptor modulators, and the GABA-A receptor is also a top hit in the reverse docking screen, this becomes a high-confidence hypothesis.

-

Family-Level Analysis: Even if the exact protein is not identified by both methods, look for convergence at the protein family level (e.g., both methods point to different subtypes of serotonin receptors).

Caption: Convergence of predictive methods on a target.

Protocol 6: Pathway and Network Analysis

Objective: To understand the biological context of the prioritized targets.

Methodology:

-

Input: The list of high-confidence targets.

-

Tools: Use databases like KEGG, Reactome, or network analysis tools like STRING to map the targets to known biological pathways and protein-protein interaction networks.

-

Analysis: This step can reveal if the predicted targets are part of a common signaling pathway, which could suggest a broader mechanism of action for the compound. It can also help identify potential off-targets.[20]

Protocol 7: Target Prioritization and Hypothesis Generation

The final step is to synthesize all the gathered information into a ranked list of testable hypotheses.

Objective: To create a final, prioritized list of targets for experimental validation.

Prioritization Criteria:

-

Convergence Score: Highest priority for targets identified by multiple, independent methods.

-

Docking Score & Pose Quality: Strong, plausible binding interactions in the reverse docking analysis.

-

Ligand Similarity: High structural similarity to known potent modulators of the target.

-

Biological Rationale: Is the target part of a pathway that makes sense from a therapeutic perspective?

-

Druggability: Is the binding site known to be "druggable"?

The final output is not just a list of proteins, but a set of clear, actionable hypotheses. For example: "Based on strong convergence between ligand-based similarity searches and high-scoring reverse docking poses, we hypothesize that 3-Amino-2-(3-bromobenzyl)propionic acid is a modulator of the GABA-A receptor, likely binding in the benzodiazepine site."

This hypothesis is now ready for the ultimate validation: experimental testing in a wet lab. The success of this in silico workflow is measured by its ability to enrich the hit rate of these subsequent experiments, saving invaluable time and resources in the drug discovery pipeline.[21][22]

References

-

Pinzi, L., & Rastelli, G. (2019). In silico Methods for Identification of Potential Therapeutic Targets. PMC. [Link]

-

Ostopovici-Halip, L., et al. (2020). Computational/in silico methods in drug target and lead prediction. Oxford Academic. [Link]

-

He, B., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

Schrödinger, LLC. (2016). Structure-Based Virtual Screening Using Glide. Schrödinger Academy. [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Ligand-Based Virtual Screening. CCDC. [Link]

-

Chen, Y., et al. (2025). In silico methods for drug-target interaction prediction. PubMed. [Link]

-

Karim, R. M., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Kumar, A., & Kumar, R. (2025). Pharmacophore modeling in drug design. PubMed. [Link]

-

MCULE. (2021). Structure-Based Drug Discovery, virtual screening ONLINE by MCULE. YouTube. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap. [Link]

-

Reker, D., & Rodrigues, T. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics. [Link]

-

Slideshare. (n.d.). Pharmacophore modeling. Slideshare. [Link]

-

Moro, S., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. MDPI. [Link]

-

Drug Discovery Pro. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Drug Discovery Pro. [Link]

-

National Genomics Data Center. (2024). Validation guidelines for drug-target prediction methods. NGDC. [Link]

-

Schrödinger, LLC. (2022). Structure-Based Virtual Screening Lesson Plan. Schrödinger. [Link]

-

Therapeutic Target Database (TTD). (2025). TTD. [Link]

-

Willett, P., et al. (1998). Chemical Similarity Searching. Journal of Chemical Information and Modeling. [Link]

-

National Center for Biotechnology Information. PubChem. NCBI. [Link]

-

Network Medicine Alliance. (2025). Network-based approach to prediction and population-based validation of in silico drug repurposing. Network Medicine Alliance. [Link]

-

Slideshare. (n.d.). Virtual screening techniques. Slideshare. [Link]

-

Schrödinger, LLC. (n.d.). Virtual Screening With GLIDE. Schrödinger. [Link]

-

Eurofins Discovery. (n.d.). Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. Eurofins Discovery. [Link]

-

Ballester, P. J., & Wójcikowski, M. (2022). A practical guide to machine-learning scoring for structure-based virtual screening. Nature Protocols. [Link]

-

ResearchGate. (n.d.). Most relevant databases applied frequently in 2D similarity search. ResearchGate. [Link]

-

Sci-Hub. (1998). Chemical Similarity Searching. Sci-Hub. [Link]

-

ACS Publications. (1998). Chemical Similarity Searching. Journal of Chemical Information and Modeling. [Link]

-

YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. YouTube. [Link]

-

YouTube. (2021). Virtual Screening | Introduction to Ligand Based VS. YouTube. [Link]

-

Springer Protocols. (2022). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Springer. [Link]

-

National Center for Biotechnology Information. BLAST. NCBI. [Link]

-

PMC. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. NIH. [Link]

-

UniProt. (n.d.). UniProt. [Link]

-

Synapse. (2024). Reverse docking: Significance and symbolism. Patsnap. [Link]

-

Center for Computational Structural Biology. (n.d.). Tutorial redocking – ADFR. Scripps Research. [Link]

-

Expasy. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]

-

BindingDB. (n.d.). BindingDB. [Link]

-

PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. NCBI. [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. NCBI. [Link]

-

PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. NCBI. [Link]

-

PubMed. (2015). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. [Link]

Sources

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-2-(3-BROMOBENZYL)PROPIONIC ACID | 910443-86-6 [amp.chemicalbook.com]

- 3. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 6. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 7. mdpi.com [mdpi.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 10. Reverse docking: Significance and symbolism [wisdomlib.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub. Chemical Similarity Searching / Journal of Chemical Information and Computer Sciences, 1998 [sci-hub.box]

- 13. BindingDB [bindingdb.org]

- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacophore modeling | PDF [slideshare.net]

- 16. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 17. content.schrodinger.com [content.schrodinger.com]

- 18. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 19. m.youtube.com [m.youtube.com]

- 20. Network-based approach to prediction and population-based validation of in silico drug repurposing — Network Medicine Institute and Alliance [network-medicine.org]

- 21. tandfonline.com [tandfonline.com]

- 22. OLB-PM-39568436 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Solubility Profile of 3-Amino-2-(3-bromobenzyl)propionic acid: A Theoretical and Practical Guide for Drug Development

An In-Depth Technical Guide

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, profoundly influencing its absorption, bioavailability, and formulation possibilities.[1] Compounds with low solubility often face significant hurdles, leading to unpredictable in vitro results and poor in vivo performance.[2][3] This guide provides a comprehensive framework for characterizing the solubility of 3-Amino-2-(3-bromobenzyl)propionic acid, a molecule possessing structural motifs common in contemporary drug discovery. As no public experimental data for this specific compound exists, this document serves as both a theoretical exploration of the factors governing its solubility and a practical, step-by-step manual for its empirical determination. We will dissect the molecule's physicochemical properties, outline robust protocols for thermodynamic and kinetic solubility assessment, and provide a clear methodology for data analysis and interpretation, empowering researchers to generate the crucial data needed for informed decision-making in the drug development pipeline.

Chapter 1: Introduction to 3-Amino-2-(3-bromobenzyl)propionic acid and the Critical Role of Solubility

3-Amino-2-(3-bromobenzyl)propionic acid is a substituted amino acid derivative. Its structure, featuring a hydrophilic amino acid backbone and a lipophilic bromobenzyl side chain, presents a complex solubility challenge that is representative of many modern small-molecule drug candidates. Understanding its behavior in various solvent systems is not merely an academic exercise; it is a prerequisite for advancing the molecule through preclinical and clinical development.[4]

Table 1: Predicted Physicochemical Properties of 3-Amino-2-(3-bromobenzyl)propionic acid

| Property | Predicted Value | Source |

|---|---|---|

| CAS Number | 910443-86-6 | [5] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [6] |

| Molecular Weight | 258.11 g/mol | [6] |

| Boiling Point | 385.4 ± 37.0 °C | [5] |

| Density | 1.517 ± 0.06 g/cm³ | [5] |

| pKa | 3.30 ± 0.10 |[5] |

Poor aqueous solubility can terminate the development of otherwise promising drug candidates. It is a primary contributor to low bioavailability, as a drug must first dissolve to be absorbed.[1] Therefore, early and accurate solubility assessment is essential to identify potential liabilities and guide strategies for mitigation, such as salt formation, formulation with solubilizing excipients, or structural modification of the API itself.[4]

Chapter 2: Theoretical Framework for Solubility Prediction

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational principle: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7]

Molecular Structure Analysis

The structure of 3-Amino-2-(3-bromobenzyl)propionic acid contains distinct functional groups that dictate its solubility:

-

Amino Acid Backbone (-CH(NH₂)-CH₂-COOH): This portion of the molecule is highly polar and capable of forming strong hydrogen bonds with protic solvents like water.[8][9] It contains both a basic amino group and an acidic carboxylic acid group.

-

Bromobenzyl Group (-CH₂-C₆H₄Br): This bulky, nonpolar side chain contributes significantly to the molecule's lipophilicity (hydrophobicity). The large nonpolar surface area can disrupt the hydrogen-bonding network of water, thereby decreasing aqueous solubility.[10] A general rule suggests that molecules with more than 4-5 carbon atoms per hydrogen bonding group will likely have reduced water solubility.[10]

The Overriding Influence of pH

For ionizable compounds like amino acids, pH is the most critical factor influencing aqueous solubility.[11] The molecule can exist in three distinct states:

-

Cationic Form (Low pH): At a pH well below the pKa of the carboxyl group and the pKa of the protonated amino group, the molecule will carry a net positive charge (R-NH₃⁺).

-

Zwitterionic Form (Isoelectric Point): At a specific pH, known as the isoelectric point (pI), the molecule will have both a positive (NH₃⁺) and a negative (COO⁻) charge, resulting in a neutral overall charge. Amino acids typically exhibit their lowest aqueous solubility at their pI.[12][13]

-

Anionic Form (High pH): At a pH well above the pKa of the protonated amino group, the molecule will carry a net negative charge (R-COO⁻).